Tetrapotassium etidronate
Overview
Description
Tetrapotassium etidronate is a salt of etidronic acid, a crystalline diphosphonate. It is commonly used in various industries, including cosmetics, water treatment, and detergents, due to its chelating properties . The compound is known for its ability to bind metal ions, making it effective in preventing scale formation and corrosion.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrapotassium etidronate can be synthesized by reacting etidronic acid with potassium hydroxide. The reaction typically involves dissolving etidronic acid in water and gradually adding potassium hydroxide while maintaining a controlled temperature to ensure complete neutralization.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where etidronic acid and potassium hydroxide are mixed under controlled conditions. The resulting solution is then concentrated and crystallized to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Tetrapotassium etidronate primarily undergoes chelation reactions, where it binds to metal ions. It can also participate in substitution reactions where the potassium ions are replaced by other cations.
Common Reagents and Conditions:
Chelation Reactions: Typically involve metal ions such as calcium, magnesium, and iron. The reactions are usually carried out in aqueous solutions at neutral to slightly alkaline pH.
Substitution Reactions: Involve reagents like sodium chloride or other salts that can replace potassium ions under suitable conditions.
Major Products:
Chelation Reactions: The major products are metal-etidronate complexes.
Substitution Reactions: The products include salts like sodium etidronate when potassium ions are replaced by sodium ions.
Scientific Research Applications
Tetrapotassium etidronate has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent to study metal ion interactions and to prevent metal ion interference in various reactions.
Biology: Investigated for its potential in inhibiting calcium deposition in biological systems, which can be useful in studying bone metabolism and related disorders.
Medicine: Explored for its role in treating conditions like osteoporosis and Paget’s disease due to its ability to inhibit bone resorption.
Mechanism of Action
Tetrapotassium etidronate exerts its effects primarily through chelation. It binds to metal ions, forming stable complexes that prevent the ions from participating in unwanted reactions. In biological systems, it inhibits osteoclastic activity, reducing bone resorption and shifting the balance towards bone formation. This mechanism is particularly useful in treating bone-related disorders .
Comparison with Similar Compounds
- Disodium Etidronate
- Tetrasodium Etidronate
- Etidronic Acid
Comparison:
- Disodium Etidronate and Tetrasodium Etidronate: These compounds are also salts of etidronic acid and share similar chelating properties. the choice of cation (sodium vs. potassium) can influence their solubility and specific applications.
- Etidronic Acid: The parent compound of tetrapotassium etidronate, it is less soluble in water compared to its salts and is primarily used in its salt forms for practical applications .
This compound stands out due to its high solubility and effectiveness in chelation, making it a preferred choice in applications requiring efficient metal ion binding.
Properties
IUPAC Name |
potassium;hydroxy-(1-hydroxy-1-phosphonoethyl)phosphinate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8O7P2.K/c1-2(3,10(4,5)6)11(7,8)9;/h3H,1H3,(H2,4,5,6)(H2,7,8,9);/q;+1/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJHGMCJEXKGYCA-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(O)(P(=O)(O)O)P(=O)(O)[O-].[K+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7KO7P2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401031600 | |
Record name | Potassium hydrogen (1-hydroxy-1-phosphonoethyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401031600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Other Solid | |
Record name | Phosphonic acid, P,P'-(1-hydroxyethylidene)bis-, potassium salt (1:?) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
67953-76-8, 13502-12-0 | |
Record name | Phosphonic acid, P,P'-(1-hydroxyethylidene)bis-, potassium salt (1:?) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Potassium hydrogen (1-hydroxy-1-phosphonoethyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401031600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1-hydroxyethylidene)bisphosphonic acid, potassium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.760 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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